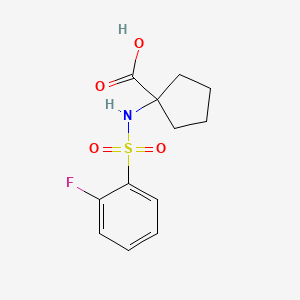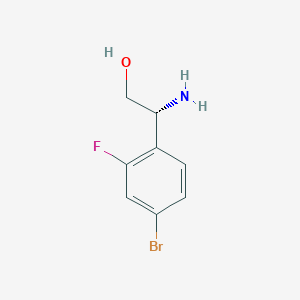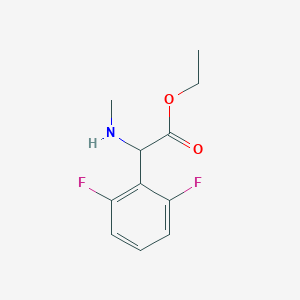![molecular formula C8H15N B15313583 (R)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B15313583.png)
(R)-7-Methyl-6-azaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7R)-7-methyl-6-azaspiro[3.4]octane is a unique organic compound characterized by its spirocyclic structure. The compound features a spiro linkage between a six-membered azacycle and a four-membered carbocycle, with a methyl group attached to the seventh carbon in the azacycle. This structural arrangement imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (7R)-7-methyl-6-azaspiro[3.4]octane can be achieved through multiple synthetic routes. One common method involves the annulation of a cyclopentane ring with a four-membered ring. This process typically employs readily available starting materials and conventional chemical transformations. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of (7R)-7-methyl-6-azaspiro[3.4]octane may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: (7R)-7-methyl-6-azaspiro[3.4]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the azacycle nitrogen can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
(7R)-7-methyl-6-azaspiro[3.4]octane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of (7R)-7-methyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-azaspiro[3.4]octane: Shares the spirocyclic structure but lacks the methyl group at the seventh position.
6-azaspiro[3.4]octane: Similar structure but without the methyl substitution.
Uniqueness: (7R)-7-methyl-6-azaspiro[3.4]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
Molekularformel |
C8H15N |
|---|---|
Molekulargewicht |
125.21 g/mol |
IUPAC-Name |
(7R)-7-methyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C8H15N/c1-7-5-8(6-9-7)3-2-4-8/h7,9H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
LXZYDFHXZDFHAN-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@@H]1CC2(CCC2)CN1 |
Kanonische SMILES |
CC1CC2(CCC2)CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B15313505.png)
![Tert-butyl3-(aminomethyl)-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B15313508.png)
![Methyl2-{1-azaspiro[3.3]heptan-3-yl}acetate,trifluoroaceticacid](/img/structure/B15313519.png)
![[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B15313523.png)
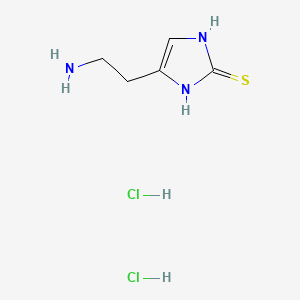

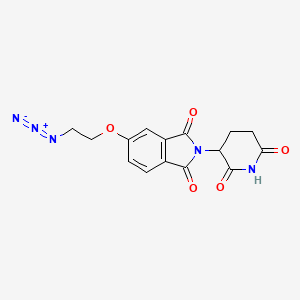
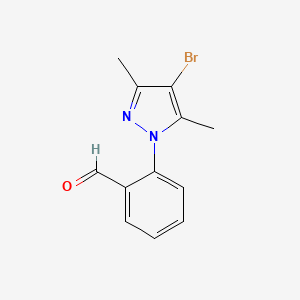
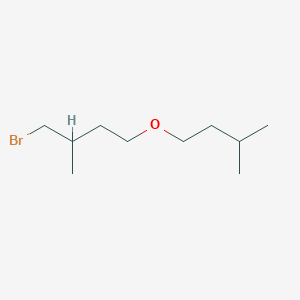
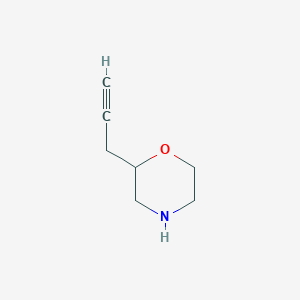
![5,6-dichloro-N-[2-(4-methoxyphenyl)ethyl]pyridine-3-carboxamide](/img/structure/B15313592.png)
